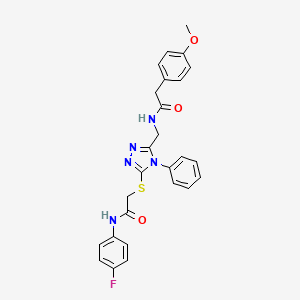

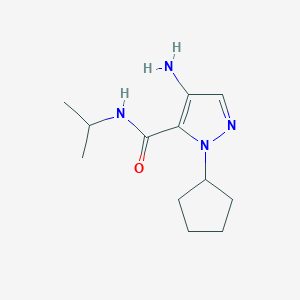

![molecular formula C7H10N2 B2943657 5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine CAS No. 38666-30-7](/img/structure/B2943657.png)

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine

説明

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine is a chemical compound with the molecular formula C7H10N2 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Synthesis Analysis

The synthesis of this compound derivatives has been reported in several studies . For instance, one method involves the condensation of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . This process leads to the generation of hydrazone derivatives in 80–92% yield .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10N2/c1-2-4-9-6-8-5-7(9)3-1/h5-6H,1-4H2 . This code provides a unique representation of the molecule’s structure, including information about the positions of the atoms and the connectivity between them .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can vary depending on the specific conditions and reactants used . For example, one study reported the synthesis of carbohydrazide derivatives from commercially available 2-amino pyrimidine .Physical And Chemical Properties Analysis

This compound is a solid compound with a molecular weight of 122.17 . It should be stored in a dry environment at a temperature between 2-8°C .科学的研究の応用

1. Farnesyltransferase Inhibition and Metabolic Stability

5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine derivatives have been synthesized for the inhibition of farnesyltransferase, an enzyme involved in cell growth and differentiation. These derivatives display improved in vivo metabolic stability, making them significant for therapeutic applications in cancer research and treatment (Dinsmore et al., 2000).

2. Development of Large Stokes Shift Organic Dyes

This compound is integral in synthesizing 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols, which are potent, large Stokes shift organic dyes. These dyes exhibit intense fluorescence, high quantum yields, and variable emission maxima, making them applicable in fields like bioimaging and photodynamic therapy (Marchesi et al., 2019).

3. Synthesis of Bicyclic Imidazole Derivatives

It's used in the synthesis of 8-hydroxy-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine, a bicyclic imidazole derivative, via a novel one-pot catalytic synthesis. This has implications in the development of new pharmaceutical compounds (Bäuerlein et al., 2009).

4. Enantioselective Synthesis Applications

This compound has been utilized in the enantioselective synthesis of tetrahydroimidazo[1,2-a]pyridines using ruthenium/N-heterocyclic carbene catalysts. This process is significant in pharmaceutical chemistry for creating bioactive molecules with specific chirality (Schlepphorst et al., 2018).

5. Insecticidal Activity

Derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine have shown promising insecticidal activities against pests like brown planthoppers and cowpea aphids. These findings provide a foundation for developing novel insecticides and understanding the structural aspects that contribute to their efficacy (Liu et al., 2016).

6. Antifungal Properties

Some derivatives of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine have demonstrated significant antifungal effects, particularly against Candida species. This suggests their potential use in treating fungal infections resistant to conventional therapies (Ozdemir et al., 2010).

作用機序

Target of Action

It’s worth noting that similar compounds have been found to exhibit antimicrobial activity , suggesting potential targets within bacterial cells.

Mode of Action

Related compounds have been shown to exhibit antimicrobial activity , which typically involves disrupting essential biological processes within bacterial cells.

Result of Action

Related compounds have been found to exhibit antimicrobial activity , suggesting that the compound may interfere with essential cellular processes in bacteria.

生化学分析

Biochemical Properties

It has been suggested that it may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is possible that it interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It may interact with certain transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

5,6,7,8-tetrahydroimidazo[1,5-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-2-4-9-6-8-5-7(9)3-1/h5-6H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYDYYNBALSEMHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C=NC=C2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38666-30-7 | |

| Record name | 5H,6H,7H,8H-imidazo[1,5-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

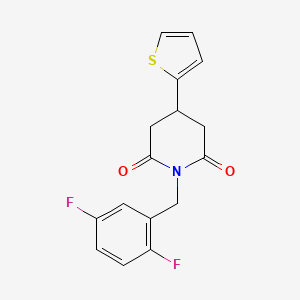

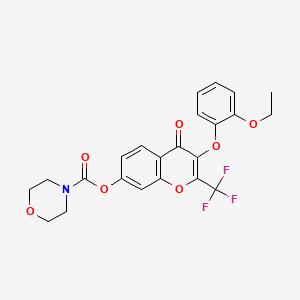

![(Z)-ethyl 2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2943580.png)

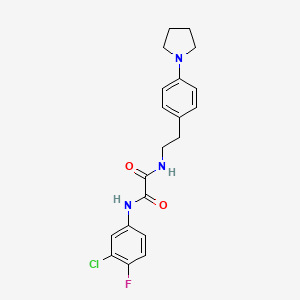

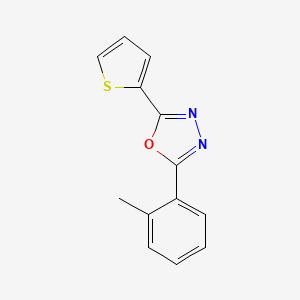

![N-(2-(diethylamino)ethyl)-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2943581.png)

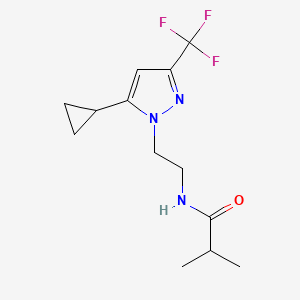

![5,7,8-Trimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2943587.png)

![1-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2943593.png)

![N-([2,4'-bipyridin]-3-ylmethyl)pyrazine-2-carboxamide](/img/structure/B2943594.png)

![3-{[(3R)-pyrrolidin-3-yloxy]methyl}pyridine dihydrochloride](/img/structure/B2943595.png)

![N-[(5-bromopyrazin-2-yl)methyl]-1-(propan-2-yl)piperidin-4-amine](/img/structure/B2943597.png)